IDF-11774
Overview
Description
IDF-11774 is a novel inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a regulatory factor involved in cellular response to low oxygen levels. This compound has shown significant potential in cancer therapy by inhibiting the accumulation of HIF-1α, thereby suppressing tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: IDF-11774 is synthesized through an acid-amine coupling reaction between 1-methyl piperazine and 4-(1-adamantyl)-phenoxy acetic acid . The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: IDF-11774 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
IDF-11774 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a tool compound to study hypoxia-inducible factor pathways.
- Employed in the synthesis of derivatives for structure-activity relationship (SAR) studies.
Biology:
- Investigated for its role in cellular response to hypoxia.
- Used in studies to understand the regulation of HIF-1α and its downstream effects.
Medicine:
- Demonstrated efficacy in preclinical models of various cancers, including colorectal, lung, thyroid, and melanoma .
- Shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HIF-1α .
Industry:
- Potential use in the development of new cancer therapeutics.
- Explored for its role in enhancing the efficacy of existing cancer treatments .
Mechanism of Action
IDF-11774 exerts its effects by inhibiting the accumulation of HIF-1α, a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions . By binding to HSP70, this compound disrupts its chaperone activity, leading to the degradation of HIF-1α . This inhibition results in reduced expression of HIF-1α target genes, decreased glucose uptake, and impaired cancer cell metabolism .
Comparison with Similar Compounds
IDF-11774 is unique among HIF-1α inhibitors due to its dual mechanism of action: inhibiting HSP70 chaperone activity and directly targeting HIF-1α . Similar compounds include:
BAY 87-2243: A mitochondrial complex I inhibitor that reduces hypoxia-induced HIF-1α accumulation.
PX-478: Prevents hypoxia-mediated HIF-1α signaling by inhibiting HIF-1α translation.
NSC-134754: Reduces HIF-1α activity and tumor growth in prostate cancer models.
This compound’s ability to target both HSP70 and HIF-1α makes it a promising candidate for cancer therapy, offering potential advantages over other HIF-1α inhibitors .
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.